4-Tert-butylcarbonylaminopiperidine
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability .Mechanism of Action
Target of Action
4-Tert-butylcarbonylaminopiperidine, also known as 4-tert-butylpyridine (tBP), is commonly used as an additive in the electrolyte of dye-sensitized solar cells . It primarily targets the electrolyte, where it can enhance the open-circuit voltage of the solar cell .
Mode of Action
The compound interacts with the electrolyte in a way that increases the open-circuit voltage of the solar cell. This interaction also reduces the conductivity of the electrolyte, which in turn affects the short-circuit current .
Result of Action
The primary result of the action of this compound is the enhancement of the open-circuit voltage in dye-sensitized solar cells. This leads to an increase in the overall efficiency of the solar cell . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and light conditions can affect the efficiency of the solar cell. Additionally, the stability of the compound may be influenced by factors such as humidity and exposure to air .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the Boc group can be removed under acidic conditions, releasing the amine . This property is often utilized in peptide synthesis, where the Boc group is used to protect the amine group of an amino acid during the synthesis process .
Cellular Effects
It is known that piperidine derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Molecular Mechanism
As a derivative of piperidine, it may share some of the properties of other piperidine compounds, which can act as bases in biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the Boc group can be stable under a variety of conditions, but can be removed under acidic conditions .
Metabolic Pathways
Piperidine and its derivatives can be metabolized in the body through various pathways .
Transport and Distribution
Many small organic molecules can pass through cell membranes and distribute throughout the body .
Subcellular Localization
Many small organic molecules can diffuse freely across cell membranes and can be found in various subcellular compartments .
Properties
IUPAC Name |
2,2-dimethyl-N-piperidin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRSEOEXIQMQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362949 | |
Record name | 4-tert-butylcarbonylaminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199786-25-9 | |
Record name | 4-tert-butylcarbonylaminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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